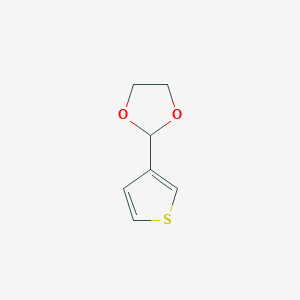

2-(Thiophen-3-yl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJKCZSSUHBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311308 | |

| Record name | 2-(3-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-82-3 | |

| Record name | 13250-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-3-yl)-1,3-dioxolane

Introduction

This compound, also known by its synonym 3-(1,3-Dioxolan-2-yl)thiophene, is a heterocyclic compound with the CAS number 13250-82-3.[1][2] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This document provides a comprehensive overview of its key physicochemical properties, experimental protocols for its synthesis, and visual representations of the synthetic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84 °C at 1.4 mmHg | [1] |

| Density | 1.25 g/cm³ | [1] |

| Refractive Index | 1.5430 to 1.5470 | [1] |

| Solubility | Insoluble in water; Soluble in alcohols and ethers | [1] |

| LogP | 1.7935 | [2] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the acetalization of 3-thiophenecarboxaldehyde. This reaction involves the protection of the aldehyde functional group using ethylene glycol in the presence of an acid catalyst.

General Acetalization Protocol

A common and effective method for the synthesis of 1,3-dioxolanes is the condensation of an aldehyde or ketone with ethylene glycol.[4]

-

Reactants:

-

3-Thiophenecarboxaldehyde

-

Ethylene glycol (1.1 to 1.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA), Amberlyst-15)

-

-

Procedure:

-

To a solution of 3-thiophenecarboxaldehyde in the chosen anhydrous solvent, add ethylene glycol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, usually by vacuum distillation, to yield pure this compound.

-

A brief outline for a preparation method involves reacting thiophene with trichloromethyl ether to get 3-chlorothiophene, which is then reacted with ethylene glycol to obtain the final product.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Synthesis from Thiophene.

Caption: Acetalization Workflow.

References

An In-depth Technical Guide on 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS No. 52605-52-4)

Disclaimer: The CAS number provided in the topic (13250-82-3) corresponds to 3-Thiophenecarboxaldehyde ethylene acetal. However, based on the context of a technical guide for drug development professionals, it is highly likely that the intended compound was 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS No. 52605-52-4) , a key pharmaceutical intermediate. This guide will focus on the characterization of the latter.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of this compound, particularly in the context of the antidepressant drug Trazodone.

Chemical and Physical Properties

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a white to off-white crystalline powder.[1] It is an important intermediate in the synthesis of various pharmaceuticals, most notably Trazodone.[1][2]

Table 1: Physical and Chemical Properties of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈Cl₂N₂ · HCl | [3] |

| Molecular Weight | 309.66 g/mol | [3] |

| Appearance | White to off-white powder/crystalline powder | [1][4] |

| Melting Point | 198-203 °C | |

| Solubility | Soluble in warm DMSO and warm Methanol | [4] |

| Assay | ≥97% |

Synthesis and Manufacturing Process

The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a multi-step process that is crucial for the production of Trazodone. The general synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a 3-chloropropylating agent.

Experimental Protocol for Synthesis

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane are dissolved in a mixture of water and acetone.[5]

-

Base Addition: The reaction mixture is cooled to 0-10 °C, and a solution of sodium hydroxide is added dropwise while maintaining the temperature.[5]

-

Reaction: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to allow the reaction to go to completion.[5]

-

Work-up and Extraction: The organic layer is separated and concentrated under reduced pressure. The resulting residue is dissolved in acetone, filtered, and the filtrate is concentrated again to yield an oily product.[5]

-

Salt Formation and Purification: The oily residue is dissolved in dilute hydrochloric acid. The product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, precipitates as a solid upon cooling and can be collected by filtration, washed with cold water, and air-dried.[5]

Spectroscopic and Chromatographic Characterization

The identity and purity of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆. Key signals include those for the aromatic protons of the chlorophenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloropropyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum of the free base, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C-N, C-Cl, and aromatic C=C bonds would be expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and for its quantification as a potential impurity in the final drug product, Trazodone.

Experimental Protocol for HPLC Analysis:

A reverse-phase HPLC method can be employed for the analysis.

-

Column: A C18 column is commonly used.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphoric acid) is used as the mobile phase.[1][6]

-

Detection: UV detection at a suitable wavelength is typically used.

-

Application: This method is scalable and can be used for both analytical and preparative separations, as well as in pharmacokinetic studies.[1]

Biological Activity and Mechanism of Action

As a pharmaceutical intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride does not have a therapeutic application on its own. Its biological significance lies in its role as a key building block for the synthesis of Trazodone, an antidepressant drug. The pharmacological activity of Trazodone is attributed to its interaction with the serotonergic system.

Trazodone's Mechanism of Action

Trazodone is a serotonin antagonist and reuptake inhibitor (SARI).[7] Its primary mechanism of action involves:

-

Antagonism of 5-HT₂ₐ receptors: Trazodone is a potent antagonist of the serotonin 2A (5-HT₂ₐ) receptor.[2] This action is believed to be a major contributor to its antidepressant and anxiolytic effects.

-

Inhibition of serotonin reuptake: Trazodone also inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to other serotonin receptors.[8]

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/G₁₁ signaling pathway.[4] The binding of an agonist (like serotonin) to the 5-HT₂ₐ receptor initiates a signaling cascade:

-

Activation of Gq/G₁₁: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/G₁₁ protein.

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to various downstream cellular responses, including the modulation of neuronal excitability and gene expression.

Trazodone, by acting as an antagonist at the 5-HT₂ₐ receptor, blocks this signaling pathway.

Conclusion

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used antidepressant, Trazodone. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the quality, purity, and efficacy of the final active pharmaceutical ingredient. Its biological relevance is intrinsically linked to the pharmacology of Trazodone and its modulation of the serotonergic system, primarily through the antagonism of the 5-HT₂ₐ receptor.

References

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | SIELC Technologies [sielc.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. eprints.utm.my [eprints.utm.my]

- 7. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility of 2-(Thiophen-3-yl)-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Thiophen-3-yl)-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene derivatives are recognized as crucial building blocks in the development of new therapeutic agents, making a thorough understanding of their physicochemical properties, such as solubility, essential for their application in drug discovery and synthesis.[1][2][3] This document outlines the qualitative solubility profile of this compound, detailed experimental protocols for solubility determination, and workflows relevant to its synthesis and analysis.

Solubility Profile of this compound

The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible. The presence of the oxygen atoms in the 1,3-dioxolane ring allows for hydrogen bonding, which can enhance solubility in protic solvents.[5][6]

Table 1: Qualitative Solubility Data for this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Alcohols (e.g., Ethanol, Methanol) | Soluble | The compound is reported to be soluble in alcohols.[4] These solvents can engage in hydrogen bonding with the dioxolane oxygen atoms. |

| Polar Aprotic | Ethers (e.g., Diethyl Ether, THF) | Soluble | The compound is reported to be soluble in ethers.[4] The polarity is comparable, facilitating dissolution. |

| Ketones (e.g., Acetone) | Likely Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Halogenated (e.g., Dichloromethane) | Likely Soluble | Dichloromethane is a common solvent for many organic reactions and purifications. | |

| Non-Polar | Aliphatic Hydrocarbons (e.g., Hexane) | Likely Insoluble | The significant polarity of the dioxolane and thiophene moieties would likely prevent miscibility with non-polar solvents. |

| Aqueous | Water | Insoluble | The compound is explicitly stated to be insoluble in water.[4] The non-polar thiophene and hydrocarbon backbone outweigh the polarity of the ether groups. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.[7]

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, diethyl ether, hexane, water)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or spatula for stirring

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Solvent Addition: Add 1 mL of the chosen solvent to the corresponding test tube.

-

Solute Addition: Add a small, measured amount of this compound (approximately 20-30 mg or 2-3 drops if liquid) to the solvent.[7]

-

Mixing: Vigorously shake or stir the mixture for 60 seconds. A vortex mixer is recommended for thorough mixing.[5]

-

Observation: After mixing, allow the solution to stand for a few minutes and observe the result.

-

Soluble: The solute completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solute dissolves, but a noticeable amount remains undissolved, or the solution appears cloudy.

-

Insoluble: The solute does not dissolve, and two distinct phases are visible (e.g., an oily layer or undissolved solid).[5]

-

-

Record Keeping: Record the observations for each solvent in a laboratory notebook.

This method aims to determine the concentration of a saturated solution of the compound at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Screw-capped vials

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

A method for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solute has settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid, it is best to filter the supernatant through a syringe filter.

-

Quantification: Analyze the concentration of the solute in the filtered supernatant using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or in molar concentration (mol/L).

Synthesis and Analysis Workflows

The following diagrams illustrate key processes related to this compound.

The formation of a 1,3-dioxolane ring is a common strategy to protect aldehyde or ketone functional groups.[8] this compound can be synthesized via the acetalization of 3-thiophenecarboxaldehyde with ethylene glycol.[4]

Caption: Synthesis of this compound.

The systematic determination of a compound's solubility follows a logical progression of tests, starting with water and moving to various organic solvents or aqueous solutions of different pH if necessary.[7][9]

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. The Role of Dioxolane-Dioxolane Plant Supplier Supplier China [slchemtech.com]

- 3. quora.com [quora.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. scribd.com [scribd.com]

Stability and Storage of 2-(Thiophen-3-yl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Thiophen-3-yl)-1,3-dioxolane. Due to the limited availability of stability data for this specific molecule, this guide synthesizes information from studies on analogous structures, namely thiophene derivatives and 2-aryl-1,3-dioxolanes, to predict its stability profile and potential degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| CAS Number | 13250-82-3 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 84 °C at 1.4 mmHg |

Predicted Stability Profile

The stability of this compound is influenced by the individual characteristics of the thiophene ring and the dioxolane (acetal) functional group. A summary of its predicted stability under various stress conditions is provided in Table 2.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Labile | Thiophene-3-carboxaldehyde, Ethylene glycol |

| Basic Hydrolysis | Stable | - |

| Oxidation | Susceptible | Thiophene S-oxides, Thiophene epoxides, Oxidative cleavage products of the dioxolane ring |

| Thermal Stress | Moderately Stable | Decomposition products of side chains, Thiophene oligomers at elevated temperatures |

| Photochemical Stress | Susceptible | Photo-oxidation products, Sulfonic acids |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: acid-catalyzed hydrolysis of the dioxolane ring and oxidation of the electron-rich thiophene ring.

Acid-Catalyzed Hydrolysis

The acetal functionality of the dioxolane ring is susceptible to hydrolysis under acidic conditions, leading to the formation of thiophene-3-carboxaldehyde and ethylene glycol. This is a well-established reaction for acetals and is expected to be a primary degradation route in the presence of acid and water.

Oxidative Degradation

The thiophene ring is known to be susceptible to oxidation, which can occur at the sulfur atom to form a thiophene S-oxide, or at the double bonds to form a thiophene epoxide. These reactive intermediates can lead to further degradation products. The dioxolane ring can also undergo oxidative cleavage under strong oxidizing conditions.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Light | Protect from light. | To prevent photochemical degradation. |

| Moisture | Store in a dry environment. Protect from moisture. | To prevent hydrolysis of the dioxolane ring. |

| Container | Tightly sealed, appropriate container. | To prevent exposure to air and moisture. |

| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent chemical reactions leading to degradation. |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Conditions

A general protocol for forced degradation studies is outlined in Table 4. The specific concentrations and durations may need to be adjusted based on the observed rate of degradation.

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60 °C. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60 °C. |

| Oxidative | 3% H₂O₂ at room temperature. |

| Thermal | Solid sample at 60 °C and 80 °C. |

| Photolytic | Expose solid sample and solution to UV and visible light. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 5: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230-260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques.

Conclusion

2-(Thiophen-3-yl)-1,3-dioxolane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiophen-3-yl)-1,3-dioxolane, a heterocyclic compound incorporating both a thiophene and a dioxolane moiety, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining the reactivity of the thiophene ring with the protective capabilities of the dioxolane group for a carbonyl functional group, make it a strategic starting material for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous blockbuster drugs and organic electronic materials.[1][2] The ability to functionalize the thiophene ring at specific positions is crucial for tuning the biological activity or physical properties of the target molecules. This compound serves as a stable, yet reactive, precursor to 3-formylthiophene, with the dioxolane group acting as a protecting group for the aldehyde functionality. This protection allows for a diverse range of chemical transformations to be performed on the thiophene ring, which would otherwise be incompatible with a free aldehyde. This guide will delve into the synthesis of this key building block and explore its application in constructing complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂S | [3][4] |

| Molar Mass | 156.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 84 °C at 1.4 mmHg | [3][4] |

| Density | 1.25 g/mL | [4] |

| Refractive Index (n20/D) | 1.5430 - 1.5470 | [4] |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table provides expected and reported spectroscopic data.

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.30 (m, 2H, Thiophene-H), 7.15-7.05 (m, 1H, Thiophene-H), 5.85 (s, 1H, O-CH-O), 4.10-3.95 (m, 4H, O-CH₂-CH₂-O) | [5][6][7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.0 (Thiophene-C), 128.0 (Thiophene-CH), 126.5 (Thiophene-CH), 125.0 (Thiophene-CH), 103.0 (O-CH-O), 65.0 (O-CH₂-CH₂-O) | [2][5][6][7] |

| IR (KBr, cm⁻¹) | ν: 3100 (C-H, aromatic), 2950-2850 (C-H, aliphatic), 1450 (C=C, aromatic), 1150-1050 (C-O, acetal) | [8] |

| Mass Spectrometry (EI) | m/z (%): 156 (M+), 111, 83 | [9] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of 3-thiophenecarboxaldehyde with ethylene glycol.

Synthesis of the core building block.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of dioxolanes from aldehydes.[10][11]

Materials:

-

3-Thiophenecarboxaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-thiophenecarboxaldehyde, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow oil.

Expected Yield: 85-95%

Applications in Organic Synthesis

This compound is a versatile intermediate that can undergo a variety of transformations, primarily centered around the functionalization of the thiophene ring.

Lithiation and Subsequent Electrophilic Quench

The dioxolane group is stable to organolithium reagents, allowing for the deprotonation of the thiophene ring at the 2- or 4-position, followed by reaction with various electrophiles.

Functionalization via lithiation.

General Experimental Protocol: [12][13][14][15]

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, or CO₂) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The dioxolane-protected thiophene can be converted into organometallic reagents (e.g., boronic esters or stannanes) or used as a halide precursor for Suzuki and Stille cross-coupling reactions, enabling the formation of C-C bonds.

C-C bond formation via cross-coupling.

General Protocol for Suzuki Coupling: [16][17][18][19]

-

To a reaction vessel, add the bromo-substituted this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

General Protocol for Stille Coupling: [1][20][21][22][23][24]

-

In a flask, dissolve the stannylated this compound (1.0 eq) and the organic halide or triflate (1.1 eq) in an anhydrous solvent such as THF or DMF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 eq).

-

Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-48 hours.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the coupled product.

Deprotection to Regenerate the Aldehyde

The dioxolane group can be easily removed under acidic conditions to regenerate the 3-formylthiophene functionality, which can then undergo further reactions such as Wittig olefination, reductive amination, or oxidation.

Regeneration of the aldehyde functionality.

General Experimental Protocol: [6]

-

Dissolve the this compound derivative in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate to yield the deprotected aldehyde.

Applications in Drug Development

The strategic use of this compound and its derivatives has been instrumental in the synthesis of several important pharmaceutical agents. The thiophene moiety often serves as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties.

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its synthesis can involve precursors derived from thiophene. While not a direct use of this compound, the synthetic strategies for olanzapine highlight the importance of functionalized thiophenes in drug synthesis.

Synthesis of Tiagabine

Tiagabine is an anticonvulsant drug used for the treatment of epilepsy. Its structure features a nipecotic acid core with a lipophilic side chain containing two thiophene rings. Synthetic routes to Tiagabine often employ functionalized thiophene building blocks.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, stability, and the ability to unmask a reactive aldehyde functionality at a later synthetic stage make it an ideal starting material for the construction of complex thiophene-containing molecules. The applications of this building block in the synthesis of pharmaceuticals and functional materials are continually expanding, and the detailed protocols and data presented in this guide are intended to empower researchers to fully exploit its synthetic potential. As the demand for novel thiophene-based compounds grows, the importance of strategic intermediates like this compound will undoubtedly continue to increase.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. longdom.org [longdom.org]

- 7. boa.unimib.it [boa.unimib.it]

- 8. researchgate.net [researchgate.net]

- 9. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Lithiation of 2-aryl-2-methyl-1,3-dioxolanes with PMDTA-complexed butyllithium - Lookchem [lookchem.com]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stille Coupling | NROChemistry [nrochemistry.com]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Stille reaction - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(Thiophen-3-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Thiophen-3-yl)-1,3-dioxolane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis, and potential biological significance, supported by available data and experimental protocols.

Core Compound Information

This compound, also known as 3-thiophenecarboxaldehyde ethylene acetal, is a colorless to light yellow liquid. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, dyes, and photosensitive materials.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| CAS Number | 13250-82-3 | [1] |

| Boiling Point | 84°C at 1.4 mmHg | [1] |

| Density | 1.25 g/mL | |

| Refractive Index | 1.5430 to 1.5470 | [1] |

| Solubility | Soluble in alcohols and ethers; insoluble in water. | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the acetalization of 3-thiophenecarboxaldehyde with ethylene glycol. This reaction serves to protect the aldehyde functional group, a common strategy in multi-step organic synthesis.

Experimental Protocol: Acetalization of 3-Thiophenecarboxaldehyde

Objective: To synthesize this compound by the acid-catalyzed reaction of 3-thiophenecarboxaldehyde and ethylene glycol.

Materials:

-

3-Thiophenecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

A solution of 3-thiophenecarboxaldehyde, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.

-

The reaction mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford this compound as a pure liquid.

Yield: While specific yields for this exact transformation are not widely reported in the literature, similar acetalization reactions typically proceed in high yields, often exceeding 80-90%.

A generalized workflow for this synthesis is depicted below.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the thiophene ring (typically in the aromatic region, ~7.0-7.5 ppm). A singlet for the acetal proton (CH on the dioxolane ring, ~5.8-6.0 ppm). A multiplet for the ethylene glycol protons (-OCH₂CH₂O-) of the dioxolane ring (~3.9-4.2 ppm). |

| ¹³C NMR | Resonances for the carbons of the thiophene ring. A signal for the acetal carbon (~100-105 ppm). A signal for the carbons of the ethylene glycol moiety (~65 ppm). |

| FTIR (cm⁻¹) | C-H stretching (aromatic) ~3100 cm⁻¹, C-H stretching (aliphatic) ~2900-3000 cm⁻¹, C=C stretching (thiophene ring) ~1400-1500 cm⁻¹, C-O stretching (dioxolane ring) ~1000-1200 cm⁻¹, C-S stretching (thiophene ring). |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at approximately 156. Fragmentation pattern would likely show loss of fragments corresponding to the dioxolane and thiophene rings. |

Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activities or signaling pathways of this compound itself. However, the thiophene and 1,3-dioxolane moieties are present in numerous biologically active compounds.

Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[2][3] Similarly, various 1,3-dioxolane derivatives have been investigated for their potential as antibacterial and antifungal agents.[4]

The presence of these two pharmacophores in this compound suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities.

The diagram below illustrates a hypothetical workflow for the preliminary biological evaluation of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of functional materials and pharmaceuticals. While detailed biological data is currently lacking, its structural motifs suggest that it is a promising candidate for future drug discovery and development efforts. Further investigation into its synthesis optimization, spectroscopic characterization, and biological evaluation is encouraged to fully elucidate its potential.

References

- 1. chembk.com [chembk.com]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-(Thiophen-3-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-(Thiophen-3-yl)-1,3-dioxolane (CAS No. 13250-82-3). This heterocyclic compound, a key synthetic intermediate, plays a significant role in the development of various pharmaceutical and materials science applications. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and explores its applications in scientific research and drug discovery.

Introduction

This compound, also known as 3-(1,3-Dioxolan-2-yl)thiophene or 3-thiophenecarboxaldehyde ethylene acetal, is a sulfur-containing heterocyclic compound.[1][2] The thiophene moiety is a well-recognized pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities. The dioxolane group serves as a protecting group for the aldehyde functionality of 3-thiophenecarboxaldehyde, allowing for selective reactions at other positions of the thiophene ring. This strategic protection is crucial in multi-step organic syntheses.

Discovery and History

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis is a logical extension of established organic chemistry principles, namely the protection of aldehydes as acetals. The preparation of this compound is a standard procedure involving the reaction of 3-thiophenecarboxaldehyde with ethylene glycol. This method is a common practice in organic synthesis for the temporary masking of a reactive aldehyde group.

The history of this compound is intrinsically linked to the broader exploration of thiophene derivatives in medicinal chemistry and materials science. Its primary role has been that of a building block, enabling the synthesis of more complex molecules with potential therapeutic or functional properties. Its use as an intermediate allows for the manipulation of the thiophene ring without interference from the aldehyde group, which can be deprotected in a later synthetic step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13250-82-3 | [1][2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84 °C at 1.4 mmHg | [1] |

| Density | 1.25 g/cm³ | [1] |

| Refractive Index | 1.5430 to 1.5470 | [1] |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. | [1] |

Synthesis

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of 3-thiophenecarboxaldehyde with ethylene glycol.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard methods for acetal formation.

Materials:

-

3-Thiophenecarboxaldehyde

-

Ethylene glycol (1.1 equivalents)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-thiophenecarboxaldehyde and toluene.

-

Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the three protons on the thiophene ring, a singlet for the methine proton of the dioxolane ring, and a multiplet for the four methylene protons of the dioxolane ring.

-

¹³C NMR: The spectrum would exhibit distinct signals for the carbon atoms of the thiophene ring and the dioxolane moiety.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, C-S stretching of the thiophene ring, and strong C-O stretching bands from the dioxolane ring. The absence of a strong carbonyl (C=O) peak from the starting aldehyde would confirm the reaction's success.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (156.20 g/mol ).

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its primary utility lies in its ability to introduce a protected 3-formylthiophene moiety into a target structure.

Role as a Synthetic Intermediate

The logical workflow for utilizing this compound in a multi-step synthesis is outlined below.

Caption: Synthetic workflow utilizing this compound.

By protecting the aldehyde, chemists can perform reactions on the thiophene ring, such as lithiation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions, to introduce various substituents at other positions of the ring. Once the desired modifications are made, the dioxolane protecting group can be easily removed by acidic hydrolysis to regenerate the aldehyde, which can then undergo further transformations (e.g., oxidation, reduction, Wittig reaction).

Conclusion

This compound is a fundamentally important, yet often unheralded, building block in organic synthesis. While its discovery was likely an application of established chemical principles rather than a singular breakthrough, its history is one of enabling the creation of novel and complex molecules. For researchers in drug development and materials science, a thorough understanding of its properties and synthesis is essential for the design and execution of efficient synthetic routes to new chemical entities. The methodologies and data presented in this guide provide a solid foundation for the utilization of this versatile thiophene derivative.

References

Methodological & Application

Application Notes and Protocols: 2-(Thiophen-3-yl)-1,3-dioxolane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Aldehydes, being highly reactive functional groups, often require protection to prevent unwanted side reactions. 2-(Thiophen-3-yl)-1,3-dioxolane emerges as a valuable protecting group for aldehydes, offering distinct advantages due to the presence of the thiophene moiety. This document provides detailed application notes and experimental protocols for the protection of aldehydes using this compound and its subsequent deprotection.

The thiophene ring in this protecting group can influence the electronic properties and reactivity of the acetal, and potentially offers alternative deprotection strategies or points for further functionalization. These notes are intended to guide researchers in the effective application of this protecting group in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84 °C at 1.4 mmHg | [1] |

| Density | 1.25 g/mL | [1] |

| Refractive Index | 1.5430 - 1.5470 | [1] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water. | [1] |

Advantages of Using this compound

While specific studies detailing the advantages of this particular protecting group are limited, based on the general properties of dioxolanes and the presence of a thiophene ring, the following benefits can be anticipated:

-

Stability: Dioxolanes are generally stable to a wide range of reagents, including bases, nucleophiles, and reducing agents.

-

Mild Deprotection: Cleavage can typically be achieved under mild acidic conditions.

-

Potential for Alternative Reactivity: The thiophene moiety may offer opportunities for selective transformations or deprotection strategies that are orthogonal to standard acid-labile protecting groups.

-

Chromophoric Tag: The thiophene ring provides a UV chromophore, which can aid in the visualization and quantification of protected compounds during chromatography.

Experimental Protocols

The following protocols are representative examples for the protection of an aldehyde as its this compound derivative and its subsequent deprotection. These are based on general and well-established methods for acetal formation and cleavage. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of an Aldehyde

This protocol describes the acid-catalyzed reaction of an aldehyde with 3-thiophenecarboxaldehyde ethylene acetal (the protected form of 3-thiophenecarboxaldehyde, which can be synthesized from 3-thiophenecarboxaldehyde and ethylene glycol) or directly with 3-thiophenecarboxaldehyde and ethylene glycol.

dot

Caption: Experimental workflow for the protection of an aldehyde.

Materials:

-

Aldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

3-Thiophenecarboxaldehyde (as a precursor to the protecting group, 1.1 eq) or pre-synthesized this compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, and 3-thiophenecarboxaldehyde in anhydrous toluene.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Illustrative Data for Protection Reaction:

| Aldehyde Substrate | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 4 | 92 |

| 4-Nitrobenzaldehyde | 6 | 88 |

| Cinnamaldehyde | 5 | 90 |

| Heptanal | 3 | 95 |

Note: The data presented in this table is illustrative and based on typical yields for acetal protection reactions. Actual results may vary depending on the substrate and specific reaction conditions.

Protocol 2: Deprotection of the Protected Aldehyde

This protocol outlines the acidic hydrolysis of the this compound protecting group to regenerate the aldehyde.

dot

Caption: Experimental workflow for the deprotection of the aldehyde.

Materials:

-

Protected aldehyde (1.0 eq)

-

Acetone

-

Water

-

1 M Hydrochloric acid (catalytic amount) or p-TsOH·H₂O (0.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of 1 M hydrochloric acid or p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the deprotected aldehyde.

Illustrative Data for Deprotection Reaction:

| Protected Aldehyde | Reaction Time (h) | Yield (%) |

| 2-Phenyl-2-(thiophen-3-yl)-1,3-dioxolane | 2 | 95 |

| 2-(4-Nitrophenyl)-2-(thiophen-3-yl)-1,3-dioxolane | 3 | 91 |

| 2-(1-Propenyl)-2-(thiophen-3-yl)-1,3-dioxolane | 2.5 | 93 |

| 2-Hexyl-2-(thiophen-3-yl)-1,3-dioxolane | 1.5 | 98 |

Note: The data presented in this table is illustrative and based on typical yields for acetal deprotection reactions. Actual results may vary depending on the substrate and specific reaction conditions.

Reaction Mechanisms

The formation and cleavage of the this compound protecting group proceed via well-established mechanisms for acetal chemistry.

dot

Caption: Generalized mechanisms for acetal protection and deprotection.

Stability and Compatibility

This compound is expected to be stable under the following conditions:

-

Basic conditions: Stable to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).

-

Nucleophilic conditions: Resistant to attack by most nucleophiles.

-

Reducing conditions: Stable to common reducing agents like NaBH₄ and LiAlH₄.

-

Oxidizing conditions: Generally stable to many oxidizing agents, although the thiophene ring may be susceptible to strong oxidants.

This protecting group is generally incompatible with acidic conditions, which will lead to its cleavage.

Conclusion

This compound serves as a robust and versatile protecting group for aldehydes. Its formation and cleavage can be achieved under standard and mild conditions, making it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The presence of the thiophene moiety offers potential for further investigation into its unique reactivity and applications in orthogonal protection strategies. The provided protocols and data serve as a foundational guide for researchers to incorporate this protecting group into their synthetic routes.

References

Application Notes and Protocols: Reaction of 2-(Thiophen-3-yl)-1,3-dioxolane with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties. The functionalization of the thiophene ring is a key strategy in the development of novel therapeutic agents and organic materials. One common and versatile method for introducing carbon substituents onto the thiophene core is through the use of Grignard reagents.

This document provides detailed application notes and protocols for the reaction of Grignard reagents with 2-(thiophen-3-yl)-1,3-dioxolane. In this context, the 1,3-dioxolane group serves as a protecting group for a formyl substituent at the 3-position of the thiophene ring. This protection strategy is essential as the highly nucleophilic and basic nature of Grignard reagents would otherwise lead to undesired reactions with a free aldehyde. The typical synthetic sequence involves the reaction of a Grignard reagent with a halogenated precursor, such as 2-(3-bromothiophen-yl)-1,3-dioxolane, followed by acidic deprotection of the dioxolane to yield the desired 3-acylthiophene. These 3-acylthiophenes are valuable intermediates for the synthesis of a diverse range of more complex molecules.

Reaction Overview

The overall transformation can be depicted as a two-step process:

-

Grignard Reaction: A Grignard reagent (R-MgX) reacts with a protected 3-halothiophene derivative, typically 2-(3-bromothiophen-yl)-1,3-dioxolane. This can proceed via two main pathways:

-

Direct Grignard Reagent Formation and Reaction: The bromo-substituted thiophene is first converted into its corresponding Grignard reagent, which then reacts with an electrophile.

-

Cross-Coupling Reaction: An external Grignard reagent is coupled with the bromo-substituted thiophene in the presence of a suitable catalyst, such as a nickel or palladium complex (e.g., Kumada coupling).

-

-

Deprotection: The resulting dioxolane-protected intermediate is subjected to acidic hydrolysis to unveil the ketone functionality, yielding the final 3-acylthiophene product.

The general reaction scheme is as follows:

Application Notes and Protocols for the Synthesis of Polymers Using 2-(Thiophen-3-yl)-1,3-dioxolane Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the synthesis of polymers from 2-(Thiophen-3-yl)-1,3-dioxolane monomers. Given the absence of a standardized, published protocol for this specific monomer, this guide is based on established principles of thiophene polymerization, while taking into account the chemical sensitivities of the 1,3-dioxolane functional group. The proposed methods aim to selectively polymerize the thiophene ring via oxidative chemical and electrochemical pathways, while preserving the integrity of the acid-sensitive dioxolane moiety. This approach would yield a polythiophene backbone with pendant dioxolane groups, a novel material with potential applications in drug delivery, biosensing, and organic electronics.

Introduction

Thiophene-based polymers are a class of conducting polymers with significant potential in various fields, including electronics and biomedical applications, due to their unique electronic and biocompatible properties.[1][2] The functionalization of the polythiophene backbone with specific pendant groups can be used to tailor their properties for specific applications. The this compound monomer offers the intriguing possibility of creating a polythiophene with a protected aldehyde functionality in the side chain. The 1,3-dioxolane group is a stable acetal that can be deprotected under acidic conditions to reveal the aldehyde, which can then be used for further chemical modifications, such as the attachment of drug molecules or biomolecules.

The primary challenge in the polymerization of this monomer is the potential for the acidic conditions, often employed in thiophene polymerization, to either hydrolyze or induce cationic ring-opening polymerization of the 1,3-dioxolane ring.[3][4] Therefore, the following protocols are designed to employ milder conditions to favor the selective polymerization of the thiophene units.

Experimental Protocols

Two primary methods are proposed for the polymerization of this compound: Chemical Oxidative Polymerization and Electrochemical Polymerization.

Protocol 1: Chemical Oxidative Polymerization

This protocol utilizes a mild oxidizing agent to induce polymerization of the thiophene ring.

Materials:

-

This compound (monomer)

-

Iron(III) chloride (FeCl₃), anhydrous

-

Chloroform (CHCl₃), anhydrous

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 g, 5.87 mmol) in 50 mL of anhydrous chloroform.

-

Initiation of Polymerization: While stirring the monomer solution under a nitrogen atmosphere, add a solution of anhydrous iron(III) chloride (2.85 g, 17.6 mmol, 3 equivalents) in 25 mL of anhydrous chloroform dropwise over 30 minutes.

-

Polymerization Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The solution will gradually darken, indicating the formation of the polymer.

-

Precipitation and Washing: Pour the reaction mixture into 250 mL of methanol. The polymer will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration. Wash the polymer sequentially with copious amounts of methanol, deionized water, and finally methanol again to remove any unreacted monomer, catalyst, and oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 40°C for 24 hours to yield the final product, poly(this compound).

Hypothetical Data Presentation:

| Parameter | Value |

| Monomer Concentration | 0.1 M |

| Monomer:FeCl₃ Ratio | 1:3 |

| Reaction Time | 24 hours |

| Yield | ~65% |

| Molecular Weight (Mₙ) | 8,000 - 12,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Appearance | Dark brown/black powder |

Protocol 2: Electrochemical Polymerization

This method offers greater control over the polymerization process and can result in the direct deposition of a polymer film onto an electrode surface.

Materials:

-

This compound (monomer)

-

Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

-

Counter Electrode (e.g., Platinum wire)

-

Reference Electrode (e.g., Ag/AgCl)

Procedure:

-

Electrolyte Solution Preparation: In an electrochemical cell, prepare a 0.1 M solution of the supporting electrolyte (TBAP or LiClO₄) in anhydrous acetonitrile.

-

Monomer Addition: Add the this compound monomer to the electrolyte solution to a final concentration of 0.1 M.

-

Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell.

-

Purging: Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

-

Polymerization: Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) to the working electrode. A typical potential range for thiophene polymerization is between +1.0 V and +1.8 V versus a Ag/AgCl reference electrode.[5] A dark film of the polymer will deposit on the working electrode.

-

Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any residual monomer and electrolyte, and dry it under a stream of nitrogen.

Hypothetical Data Presentation:

| Parameter | Value |

| Monomer Concentration | 0.1 M |

| Electrolyte Concentration | 0.1 M |

| Polymerization Potential | +1.6 V vs. Ag/AgCl |

| Polymerization Time | 600 seconds |

| Resulting Film Thickness | ~100-200 nm |

| Color of Polymer Film | Dark red to brown |

Visualizations

Chemical Oxidative Polymerization Workflow

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization Setup

Caption: Schematic of the three-electrode setup for electrochemical polymerization.

Proposed Polymerization Mechanism (Oxidative)

Caption: Simplified proposed mechanism for the oxidative polymerization of the thiophene monomer.

Conclusion

The protocols outlined in this document provide a theoretical framework for the synthesis of poly(this compound). Researchers should be aware that these are proposed methods and may require optimization of reaction conditions such as temperature, reaction time, and catalyst/electrolyte concentration to achieve desired polymer properties. The successful synthesis of this polymer would provide a valuable platform for the development of novel functional materials for a range of applications in the biomedical and electronics fields. Further characterization of the resulting polymer using techniques such as NMR spectroscopy, FT-IR spectroscopy, and gel permeation chromatography would be essential to confirm its structure and properties.

References

- 1. A versatile route to polythiophenes with functional pendant groups using alkyne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface-mediated assembly, polymerization and degradation of thiophene-based monomers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. openriver.winona.edu [openriver.winona.edu]

Application Note and Protocol: Large-Scale Synthesis of 2-(Thiophen-3-yl)-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Thiophen-3-yl)-1,3-dioxolane is a valuable heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties. Its 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality of 3-thiophenecarboxaldehyde, enabling selective reactions at other positions of the thiophene ring. This document provides a detailed protocol for the large-scale synthesis of this compound via the acid-catalyzed acetalization of 3-thiophenecarboxaldehyde with ethylene glycol. The described method is scalable and suitable for kilogram-scale production in a pilot plant or industrial setting.

Chemical Reaction Pathway

The synthesis proceeds via the acid-catalyzed reaction of 3-thiophenecarboxaldehyde with ethylene glycol. The equilibrium is driven towards the product by the continuous removal of water.

Data Presentation

The following table summarizes the key quantitative parameters for both a laboratory-scale and a large-scale synthesis of this compound.

| Parameter | Laboratory Scale (100 g) | Large Scale (10 kg) |

| Reactants | ||

| 3-Thiophenecarboxaldehyde | 100 g (0.892 mol) | 10.0 kg (89.2 mol) |

| Ethylene Glycol | 66.4 g (1.07 mol) | 6.64 kg (107 mol) |

| p-Toluenesulfonic acid (catalyst) | 1.7 g (0.0089 mol) | 170 g (0.89 mol) |

| Toluene (solvent) | 500 mL | 50 L |

| Reaction Conditions | ||

| Temperature | Reflux (~110-115 °C) | Reflux (~110-115 °C) |

| Reaction Time | 4-6 hours | 6-8 hours |

| Work-up & Purification | ||

| 10% Sodium Bicarbonate Solution | 100 mL | 10 L |

| Brine Solution | 100 mL | 10 L |

| Product | ||

| Typical Yield | 85-95% | 88-96% |

| Isolated Mass (approx.) | 128-143 g | 13.3-14.5 kg |

| Purity (by GC) | >98% | >99% |

Experimental Protocols

This section provides a detailed methodology for the large-scale synthesis of this compound.

Materials and Equipment

-

Reactants: 3-Thiophenecarboxaldehyde (98%+ purity), Ethylene Glycol (99%+ purity), p-Toluenesulfonic acid monohydrate, Toluene, 10% aqueous Sodium Bicarbonate solution, Saturated aqueous Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate.

-

Equipment: A large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, a condenser, and a Dean-Stark apparatus. Appropriate glassware for work-up and a vacuum distillation setup for purification.

Experimental Workflow

2-(Thiophen-3-yl)-1,3-dioxolane: A Versatile Precursor for the Synthesis of Thiophene Derivatives

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Thiophen-3-yl)-1,3-dioxolane is a key intermediate in organic synthesis, serving as a protected form of 3-thiophenecarboxaldehyde. The dioxolane group masks the reactive aldehyde functionality, enabling selective modifications at other positions of the thiophene ring. This protecting group strategy allows for a diverse range of thiophene derivatives to be synthesized, which are valuable scaffolds in medicinal chemistry, materials science, and dye manufacturing. Thiophene-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the utilization of this compound in the synthesis of various thiophene derivatives.

Key Synthetic Strategies

The primary applications of this compound revolve around two main strategies:

-

Deprotection and Subsequent Functionalization: The dioxolane group is removed to regenerate the 3-formylthiophene, which then participates in various condensation reactions to build more complex molecular architectures.

-

Ring Functionalization with Aldehyde Protection: The thiophene ring is functionalized at the C2 and/or C5 positions while the aldehyde is protected. Subsequent deprotection provides access to substituted 3-formylthiophenes, which are versatile intermediates themselves.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Formylthiophene" [fillcolor="#FBBC05", fontcolor="#202124"]; "Substituted Thiophene Derivatives" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Functionalized this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "3-Formylthiophene" [label="Deprotection"]; "3-Formylthiophene" -> "Substituted Thiophene Derivatives" [label="Condensation Reactions"]; "this compound" -> "Functionalized this compound" [label="Ring Functionalization"]; "Functionalized this compound" -> "Substituted Thiophene Derivatives" [label="Deprotection & Further Reactions"]; } dot Caption: Synthetic pathways using this compound.

Experimental Protocols

Protocol 1: Deprotection of this compound to 3-Formylthiophene

This protocol describes the acidic hydrolysis of the dioxolane protecting group to yield 3-formylthiophene.

Workflow:

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) |

| This compound | 13250-82-3 | 156.20 |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 |

| Acetone | 67-64-1 | 58.08 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated Sodium Bicarbonate Solution | N/A | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-